2-(3-Ethoxyphenoxy)-ethylamine
Overview
Description
2-(3-Ethoxyphenoxy)-ethylamine is an organic compound with the molecular formula C10H15NO2 It features an ethoxy group attached to a phenoxy ring, which is further connected to an ethylamine chain
Mechanism of Action
Target of Action
The primary target of 2-(3-Ethoxyphenoxy)-ethylamine is the Proliferating Cell Nuclear Antigen (PCNA) . PCNA is a protein that plays a crucial role in DNA replication and repair . It forms a homotrimeric ring that encircles DNA, tethering DNA polymerases and other DNA editing enzymes .
Mode of Action
This compound interacts with PCNA through a unique mechanism. It targets a specific antigen site of a cancer-associated PCNA (caPCNA), which is located within the interdomain connecting loop of PCNA . This interaction inhibits the function of PCNA, disrupting DNA replication and repair processes in cancer cells .
Biochemical Pathways
The interaction of this compound with PCNA affects the DNA replication and repair pathways. By inhibiting PCNA, the compound disrupts these pathways, leading to cell cycle arrest and apoptotic cell death in cancer cells .
Result of Action
The result of this compound’s action is the inhibition of growth and induction of cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines . This selective targeting of cancer cells over non-malignant cells is a significant advantage of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenoxy)-ethylamine typically involves the reaction of 3-ethoxyphenol with ethylene oxide, followed by the introduction of an amine group. One common method involves the nucleophilic substitution reaction where 3-ethoxyphenol reacts with ethylene oxide in the presence of a base to form 2-(3-ethoxyphenoxy)ethanol. This intermediate is then treated with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity. Catalysts and solvents may be used to optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyphenoxy)-ethylamine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield ethoxybenzaldehyde or ethoxybenzoic acid, while nitration of the phenoxy ring can produce nitro-2-(3-ethoxyphenoxy)-ethylamine .
Scientific Research Applications
2-(3-Ethoxyphenoxy)-ethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals, including dyes, pigments, and coatings.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenoxy)-ethylamine: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-Ethoxyphenoxy)-ethylamine: Similar structure but with the ethoxy group in the para position.
2-(3-Ethoxyphenoxy)-N,N-diethylethanamine: Similar structure but with additional ethyl groups on the amine.
Uniqueness
2-(3-Ethoxyphenoxy)-ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, while the phenoxy ring provides stability and potential for further functionalization. The ethylamine chain allows for interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(3-ethoxyphenoxy)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-12-9-4-3-5-10(8-9)13-7-6-11/h3-5,8H,2,6-7,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSGMQUQZQZSKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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